4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OSI-027 is a potent and selective dual inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) and mammalian target of rapamycin complex 2 (mTORC2). The mammalian target of rapamycin is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, metabolism, proliferation, and survival. OSI-027 has shown significant potential as an anticancer agent due to its ability to inhibit both complexes, which are often activated in various human cancers .
準備方法
The synthesis of OSI-027 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group transformations. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial production methods for OSI-027 may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for clinical and commercial applications .
化学反応の分析
OSI-027 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
科学的研究の応用
OSI-027 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mammalian target of rapamycin signaling pathway and its role in cellular processes. In biology, OSI-027 is used to investigate the effects of mammalian target of rapamycin inhibition on cell growth, metabolism, and survival .
In medicine, OSI-027 has shown promising results in preclinical and clinical studies as an anticancer agent. It has demonstrated robust antitumor activity in various cancer models, including colon, breast, and lung cancers. OSI-027 is currently being evaluated in clinical trials for its potential to treat different types of cancer . Additionally, OSI-027 has applications in the pharmaceutical industry for the development of novel therapeutic agents targeting the mammalian target of rapamycin pathway .
作用機序
The mechanism of action of OSI-027 involves the inhibition of the mammalian target of rapamycin complexes 1 and 2. OSI-027 binds to the catalytic site of the mammalian target of rapamycin, preventing the phosphorylation of downstream substrates such as ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) for mammalian target of rapamycin complex 1, and AKT for mammalian target of rapamycin complex 2 . This inhibition disrupts the mammalian target of rapamycin signaling pathway, leading to reduced cell growth, proliferation, and survival in cancer cells .
類似化合物との比較
OSI-027 is unique compared to other mammalian target of rapamycin inhibitors due to its dual inhibition of both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This dual inhibition provides a more comprehensive blockade of the mammalian target of rapamycin signaling pathway, resulting in enhanced antitumor activity .
Similar compounds to OSI-027 include rapamycin and its analogs, which primarily inhibit mammalian target of rapamycin complex 1, and other dual mammalian target of rapamycin complex 1/2 inhibitors such as AZD8055 and PP242 . OSI-027 has shown superior efficacy in preclinical studies compared to these compounds, highlighting its potential as a more effective anticancer agent .
特性
分子式 |
C21H23ClN6O3 |
---|---|
分子量 |
442.9 g/mol |
IUPAC名 |
4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H22N6O3.ClH/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29;/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24);1H |
InChIキー |
NVPWJMHJZINDTG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。